molecular formula C7H15NO2 B1589094 Tert-butyl N-ethylcarbamate CAS No. 38267-76-4

Tert-butyl N-ethylcarbamate

Cat. No.: B1589094
CAS No.: 38267-76-4
M. Wt: 145.2 g/mol
InChI Key: ISTGQSQWSKCNFJ-UHFFFAOYSA-N
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Description

Tert-butyl N-ethylcarbamate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl N-ethylcarbamate (TBNEC) is a carbamate derivative with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data on the biological activity of TBNEC, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

TBNEC has the chemical formula C₇H₁₅NO₂ and is classified under carbamates, which are known for their diverse biological activities. The compound's structure features a tert-butyl group attached to an ethyl carbamate moiety, influencing its solubility and reactivity.

Biological Activity Overview

Research indicates that TBNEC exhibits various biological activities, including:

Case Study 1: Enzyme Inhibition

A study focused on the design and synthesis of dipeptide-type inhibitors reported that compounds structurally similar to TBNEC exhibited significant inhibitory activity against the SARS-CoV 3CL protease. The IC₅₀ values for these inhibitors were determined through fluorometric assays, revealing promising results for further development as antiviral agents .

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity assessment involving HepG2 cells, TBNEC was tested alongside various oligopeptides. The results indicated that certain concentrations led to a notable reduction in cell viability, suggesting that TBNEC may influence cellular pathways associated with apoptosis or necrosis .

Table 1: Summary of Biological Activities of TBNEC

Activity TypeObservationsReference
Enzyme InhibitionSignificant activity against SARS-CoV 3CL protease
CytotoxicityReduced viability in HepG2 cells
AntimicrobialPotential activity against bacterial strains

The biological activity of TBNEC is hypothesized to stem from its ability to interact with specific protein targets within cells. For example:

  • Protease Inhibition : The mechanism involves binding to the active site of proteases, preventing substrate cleavage and subsequent viral replication.
  • Cellular Pathways : The observed cytotoxic effects may be mediated through pathways involving oxidative stress or disruption of cellular homeostasis.

Scientific Research Applications

Medicinal Chemistry

TBEC serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to interact with specific enzymes and receptors, making it valuable in drug development. For instance, TBEC derivatives have been studied for their potential to inhibit certain biological pathways relevant to disease treatment.

Biological Studies

Research indicates that TBEC exhibits biological activity , including:

  • Antimicrobial Properties: Studies have shown that TBEC can inhibit the growth of various microbial strains.
  • Anticancer Activity: Preliminary investigations suggest that TBEC may induce apoptosis in cancer cells, making it a candidate for further pharmacological studies.

Industrial Applications

In the industrial sector, TBEC is utilized in:

  • Agrochemicals Production: Its unique chemical properties allow for the development of herbicides and pesticides.
  • Specialty Chemicals: TBEC is used as a building block for synthesizing complex organic molecules, enhancing its utility in various chemical processes.

Case Studies

Several case studies highlight the applications of TBEC:

  • Antimicrobial Activity Study:
    • Researchers tested TBEC against various bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics.
  • Cancer Cell Line Testing:
    • In vitro studies showed that TBEC induced apoptosis in breast cancer cell lines, leading to a reduction in cell viability.
  • Agrochemical Development:
    • TBEC derivatives were formulated into a new herbicide that showed enhanced efficacy compared to existing products in field trials.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl N-ethylcarbamate, and how is its structural integrity confirmed?

The compound is typically synthesized via nucleophilic substitution between tert-butyl carbamate and ethylamine derivatives under basic conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with triethylamine as a base to deprotonate the amine. Structural confirmation relies on spectroscopic methods: 1H/13C NMR for verifying the tert-butyl and ethyl groups, IR spectroscopy for carbamate C=O and N-H stretches, and mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are recommended for assessing purity post-synthesis?

High-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV/RI detection is used for purity analysis. Elemental analysis (EA) ensures stoichiometric consistency, while differential scanning calorimetry (DSC) identifies thermal degradation points. Residual solvents are quantified via headspace GC .

Q. What solvents and reaction conditions optimize the synthesis of this compound derivatives?

Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity. Reactions are conducted at 0–25°C to minimize side reactions. pH is maintained at 8–10 using sodium hydroxide or triethylamine to deprotonate the amine. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence reactivity in nucleophilic substitutions?

The tert-butyl group’s steric bulk hinders nucleophilic attack at the carbamate carbonyl, directing reactivity toward the ethylamine moiety. Computational studies (DFT) show increased activation energy for undesired pathways, favoring selective alkylation. This is critical in designing derivatives for enzyme inhibition studies .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Conflicting results (e.g., enzyme inhibition vs. activation) may arise from assay conditions (pH, temperature) or impurity profiles. Orthogonal validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) clarifies binding kinetics. Replicating studies under standardized protocols (e.g., fixed ionic strength) minimizes variability .

Q. How can reaction yields be optimized while avoiding carbamate degradation?

Yield optimization requires strict temperature control (e.g., <40°C to prevent tert-butyl cleavage) and inert atmospheres (N2/Ar) to limit oxidation. Catalytic additives like 4-dimethylaminopyridine (DMAP) accelerate reactions without side products. Post-reaction quenching with aqueous HCl preserves product integrity .

Q. What mechanistic insights explain this compound’s alkylation of biological targets?

The compound acts as an alkylating agent via SN2 mechanisms, targeting nucleophilic residues (e.g., cysteine thiols, lysine amines) in enzymes. Mass spectrometry identifies covalent adducts, while X-ray crystallography reveals binding site conformations. Comparative studies with non-ethyl derivatives highlight the ethyl group’s role in modulating reactivity .

Q. How do environmental factors (pH, temperature) impact compound stability in biological assays?

Stability studies using accelerated degradation protocols (e.g., 40°C, pH 3–10) show hydrolysis of the carbamate group under acidic conditions. Buffers like PBS (pH 7.4) or HEPES (pH 8.0) stabilize the compound during cell-based assays. LC-MS monitors degradation products like CO2 and tert-butanol .

Q. What structural modifications enhance selectivity toward specific biological targets?

Substituting the ethyl group with bulkier alkyl chains (e.g., isopropyl) reduces off-target interactions. Introducing electron-withdrawing groups (e.g., fluorine) on the carbamate nitrogen increases electrophilicity, improving binding to serine hydrolases. Structure-activity relationship (SAR) studies guide rational design .

Q. How are conflicting spectroscopic data (e.g., NMR shifts) reconciled during structural elucidation?

Discrepancies in NMR chemical shifts arise from solvent polarity or tautomerism. Low-temperature NMR (−40°C) suppresses dynamic effects, while 2D techniques (HSQC, HMBC) confirm connectivity. Cross-validation with X-ray crystallography or computational modeling (e.g., Gaussian) resolves ambiguities .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as a protease inhibitor, while others classify it as a substrate?

Context-dependent behavior stems from assay design. In high-concentration setups, the compound saturates active sites, mimicking inhibition. At lower concentrations, enzymatic hydrolysis dominates, classifying it as a substrate. Kinetic assays (Michaelis-Menten plots) differentiate these roles .

Q. How do solvent polarity and dielectric constant affect reaction outcomes in carbamate chemistry?

Polar solvents (ε > 20) stabilize transition states in SN2 mechanisms, favoring carbamate formation. Nonpolar solvents (ε < 5) promote elimination side reactions. Solvent screening via Design of Experiments (DoE) identifies optimal conditions for scalability .

Q. Methodological Guidelines

  • For SAR Studies : Combine molecular docking (AutoDock Vina) with synthetic accessibility scores (SYNOPSIS) to prioritize derivatives .
  • For Stability Testing : Use forced degradation studies (ICH Q1A guidelines) to predict shelf-life under accelerated conditions .
  • For Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) in publishing spectral and assay data .

Properties

IUPAC Name

tert-butyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTGQSQWSKCNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458525
Record name Tert-butyl N-ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38267-76-4
Record name Tert-butyl N-ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl N-ethylcarbamate
Tert-butyl N-ethylcarbamate
Tert-butyl N-ethylcarbamate
Tert-butyl N-ethylcarbamate
Tert-butyl N-ethylcarbamate
Tert-butyl N-ethylcarbamate

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